molecular formula C22H19ClFN3O3 B2914405 N1-(3-chloro-4-fluorophenyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide CAS No. 906147-46-4

N1-(3-chloro-4-fluorophenyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide

Cat. No. B2914405
CAS RN: 906147-46-4
M. Wt: 427.86
InChI Key: ZGROMMOJBJJHNN-UHFFFAOYSA-N
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Description

N1-(3-chloro-4-fluorophenyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide, also known as CFI-400945, is a novel small molecule inhibitor that has attracted attention in scientific research due to its potential therapeutic applications in cancer treatment.

Scientific Research Applications

Photochemical Properties and Applications

One study focused on the photochemical properties of related bichromophoric oxazines, showcasing the interest in compounds with similar structures for applications that require light-induced transformations. These compounds share a common molecular skeleton with fused 3H-indole and nitrobenzooxazine heterocycles, differing in substituents that significantly affect their photochromic behavior. The photochromism of these compounds, including variations in the speed of ring-opening reactions and the formation of zwitterionic isomers, is of particular interest for developing new materials with light-responsive properties (Deniz et al., 2009).

Catalytic Activity Enhancement

Research into N,N'-Bisoxalamides, including compounds with structural similarities to the one , has shown their effectiveness in promoting catalytic activities in chemical reactions. N,N'-Bis(furan-2-ylmethyl)oxalamide (BFMO), for instance, has been found to significantly enhance the efficiency of copper-catalyzed N-arylation of anilines and cyclic secondary amines. This study indicates the potential of such compounds in facilitating complex organic syntheses, offering a pathway to more efficient and selective chemical transformations (Bhunia et al., 2017).

Therapeutic Research Applications

While the direct mention of N1-(3-chloro-4-fluorophenyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide in therapeutic contexts was not found, related compounds have been studied for their potential medical applications. For instance, compounds featuring indole and furan moieties have been investigated for their roles in inhibiting the growth of Plasmodium falciparum, a parasite responsible for malaria. Such studies highlight the broader relevance of structurally complex compounds in the search for new treatments for infectious diseases (Krake et al., 2017).

properties

IUPAC Name

N'-(3-chloro-4-fluorophenyl)-N-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClFN3O3/c23-16-12-15(7-8-17(16)24)26-22(29)21(28)25-13-19(20-6-3-11-30-20)27-10-9-14-4-1-2-5-18(14)27/h1-8,11-12,19H,9-10,13H2,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGROMMOJBJJHNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(CNC(=O)C(=O)NC3=CC(=C(C=C3)F)Cl)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClFN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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